molecular formula C14H20ClNO3 B1441807 Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride CAS No. 1219963-77-5

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride

Cat. No.: B1441807
CAS No.: 1219963-77-5
M. Wt: 285.76 g/mol
InChI Key: GSSXSWSNEGHDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride is a chemical compound with the molecular formula C14H20ClNO3 and a molecular weight of 285.77 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride involves several steps. One common method includes the reaction of 4-hydroxybenzoic acid methyl ester with 4-piperidinemethanol in the presence of a suitable base to form the desired product. The reaction conditions typically involve heating the reactants in an appropriate solvent, such as toluene or ethanol, under reflux .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as an agonist or antagonist at certain receptor sites, influencing the release and uptake of neurotransmitters .

Comparison with Similar Compounds

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 4-(piperidin-4-ylmethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-2-4-13(5-3-12)18-10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSXSWSNEGHDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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